molecular formula C17H16FNO3 B2566530 2-Oxo-2-(p-tolylamino)ethyl 2-(3-fluorophenyl)acetate CAS No. 1287148-24-6

2-Oxo-2-(p-tolylamino)ethyl 2-(3-fluorophenyl)acetate

Cat. No. B2566530
CAS RN: 1287148-24-6
M. Wt: 301.317
InChI Key: JQTGCBIXPYSIHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-Oxo-2-(p-tolylamino)ethyl 2-(3-fluorophenyl)acetate” is a complex organic molecule. It contains several functional groups, including an oxo group (C=O), an amine group (NH2), and an acetate group (CH3COO). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Chemical Reactions Analysis

The chemical reactivity of a compound is determined by its functional groups. The amine group in this compound could act as a nucleophile in reactions with electrophiles, while the carbonyl group could be involved in condensation reactions or nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, are determined by its molecular structure. Without specific information on this compound, it’s difficult to provide a detailed analysis of its properties .

Scientific Research Applications

Synthesis of Novel Compounds

A key application of 2-Oxo-2-(p-tolylamino)ethyl 2-(3-fluorophenyl)acetate involves its role in the synthesis of new chemical entities. For instance, it has been used in the synthesis of α-ketoamide derivatives, showcasing its utility in creating novel molecules with potential biological activities. OxymaPure, a related compound, demonstrated clear superiority in yield and purity when used in synthesis processes, indicating the value of such compounds in developing new chemical entities (El‐Faham et al., 2013).

Biological Evaluation and Molecular Docking

Another significant application is in the biological evaluation and molecular docking studies, where derivatives of 2-Oxo-2-(p-tolylamino)ethyl 2-(3-fluorophenyl)acetate have been synthesized and assessed for their cytotoxic activity against various cancer cell lines. One study described the preparation of a derivative exhibiting potent inhibitory activity against VEGFR-2 and EGFR tyrosine kinases, highlighting its potential as an anti-cancer agent (Riadi et al., 2021).

Chemosensor Development

The compound and its derivatives have also found applications in the development of chemosensors. A study involved synthesizing a new fluorescent sensor for Zn(2+) ions, demonstrating the compound's role in creating sensitive and selective probes for metal ions. This research underscores the utility of 2-Oxo-2-(p-tolylamino)ethyl 2-(3-fluorophenyl)acetate in developing tools for chemical and biological analysis (Li et al., 2014).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through experimental studies. Without specific information on this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information on this compound, it’s difficult to provide a detailed analysis of its safety and hazards .

Future Directions

The future research directions for a compound depend on its properties and potential applications. This could include further studies to determine its physical and chemical properties, investigations into its mechanism of action, or the development of synthesis methods .

properties

IUPAC Name

[2-(4-methylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO3/c1-12-5-7-15(8-6-12)19-16(20)11-22-17(21)10-13-3-2-4-14(18)9-13/h2-9H,10-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTGCBIXPYSIHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC(=O)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-2-(p-tolylamino)ethyl 2-(3-fluorophenyl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.